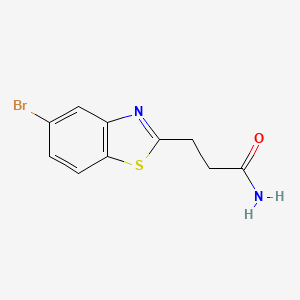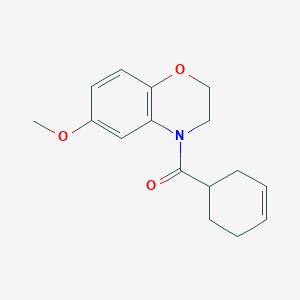![molecular formula C20H16N4O2 B7591553 2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)
2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a small molecule inhibitor that targets specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one involves binding to specific enzymes and receptors, thereby inhibiting their activity. The compound has been shown to target several important pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. By inhibiting these pathways, the compound can potentially reduce inflammation, promote apoptosis, and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one depend on the specific pathways and enzymes that it targets. In general, the compound has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. It has also been shown to inhibit angiogenesis and promote apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its specificity. The compound can target specific enzymes and receptors, making it a valuable tool for studying specific pathways and their roles in disease development. However, the compound's complex synthesis method and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on 2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one. One potential direction is to study its efficacy in combination with existing drugs for the treatment of cancer and other diseases. Another direction is to explore its potential in treating autoimmune diseases and other inflammatory conditions. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of 2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one involves several steps, including the synthesis of pyridine and aniline derivatives, which are then coupled together to form the final product. The process is complex and requires expertise in organic chemistry. The yield and purity of the final product depend on the quality of the starting materials and the efficiency of the reaction conditions.
Aplicaciones Científicas De Investigación
2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one has shown promising results in scientific research as a potential drug candidate. It has been studied for its ability to inhibit specific enzymes and receptors that are involved in the development of cancer, inflammation, and other diseases. The compound has also been tested for its potential to enhance the efficacy of existing drugs and reduce their side effects.
Propiedades
IUPAC Name |
2-[(3-pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20-13-16(23-18-8-2-4-11-24(18)20)14-22-15-6-5-7-17(12-15)26-19-9-1-3-10-21-19/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUVNRQOYIKKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)NCC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)

![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)